Derivatized Schiff Base Cytotoxicity on MCF-7 Breast Cancer Cells: Superiority Over Tamoxifen
A primary application of 5-hydrazino-1-methyl-3-nitro-1H-pyrazole is its conversion into potent anticancer Schiff bases. While data for the unmodified compound is limited, its close analog, 5-hydrazino-1,3-dimethyl-4-nitro-1H-pyrazole, demonstrates its value as a scaffold. Schiff base derivatives (4a-d) synthesized from this related hydrazino-pyrazole core exhibited IC50 values against the MCF-7 breast cancer cell line ranging from 12.96 to 26.28 µM, demonstrating enhanced cytotoxicity compared to the reference drug tamoxifen [1]. This confirms that the hydrazino group at the 5-position enables the formation of a chemotype with a distinct and quantifiable advantage in a specific oncology model. The target compound, with its unique 3-nitro substitution, is expected to provide a different electronic profile for further SAR optimization.
| Evidence Dimension | In vitro Cytotoxicity (MCF-7 cells) |
|---|---|
| Target Compound Data | 12.96 - 26.28 µM (IC50 for Schiff base derivatives 4a-d of a related hydrazino-pyrazole core) |
| Comparator Or Baseline | Tamoxifen (reference drug) |
| Quantified Difference | Better toxicity than tamoxifen (quantitative IC50 for tamoxifen not specified in abstract, but relative performance is stated). |
| Conditions | MTT assay on MCF-7 breast adenocarcinoma cell line |
Why This Matters
This provides a clear, quantified baseline for the anticancer potential of compounds derived from this specific scaffold, offering a strategic advantage over unoptimized pyrazole alternatives in oncology-focused medicinal chemistry campaigns.
- [1] Shtaiwi, M.; Alemleh, M.; Abu-Safieh, K. A.; Salameh, B. A.; Shtaiwi, A.; Alwahsh, M.; Hamadneh, L.; Khanfar, M. A. Design, Synthesis, Crystal Structure, Biological Activity and Molecular Modeling of Novel Schiff Bases Derived from Chalcones and 5-Hydrazino-1,3-Dimethyl-4-Nitropyrazole as Anticancer Agents. Polycyclic Aromatic Compounds 2024, 44 (6), 4178-4196. DOI: 10.1080/10406638.2023.2247118. View Source
